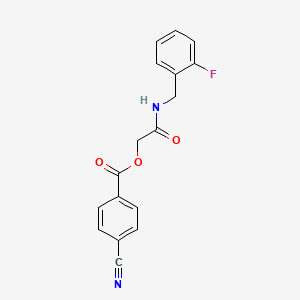

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

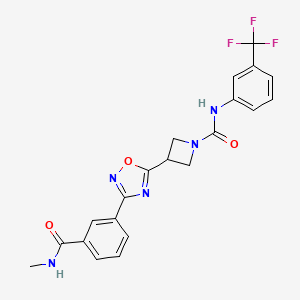

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate, also known as FOB, is a chemical compound that has been widely studied for its potential applications in scientific research. FOB belongs to the class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Applications

A significant area of research involving similar compounds to "2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate" is the development of antitumor agents. For example, the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles showed highly selective and potent antitumor properties both in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P 450 1A1 to active metabolites, with modifications like fluorination around the benzothiazole nucleus to prevent metabolic inactivation. Amino acid conjugation was used to overcome drug lipophilicity issues, showing promising results in breast and ovarian cancer models (Bradshaw et al., 2002).

Synthesis and Bioactivity of Fluorine Compounds

Research on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups revealed moderate anticancer activity in vitro. These compounds were synthesized using fluorobenzoaldehyde, demonstrating the potential for diverse applications in medicinal chemistry and drug development (Song et al., 2005).

Synthesis of Heterocyclic Compounds

Another study focused on the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling. This method efficiently produces compounds like 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, showcasing the versatility of such synthetic approaches in creating novel compounds with potential scientific and industrial applications (Shimizu et al., 2009).

properties

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-15-4-2-1-3-14(15)10-20-16(21)11-23-17(22)13-7-5-12(9-19)6-8-13/h1-8H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYDQIOILDOZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)